3-Benzyl-1,2,4,5-tetramethylbenzene 3-Benzyl-1,2,4,5-tetramethylbenzene
Brand Name: Vulcanchem
CAS No.: 32102-77-5
VCID: VC4097348
InChI: InChI=1S/C17H20/c1-12-10-13(2)15(4)17(14(12)3)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3
SMILES: CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C
Molecular Formula: C17H20
Molecular Weight: 224.34 g/mol

3-Benzyl-1,2,4,5-tetramethylbenzene

CAS No.: 32102-77-5

Cat. No.: VC4097348

Molecular Formula: C17H20

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-1,2,4,5-tetramethylbenzene - 32102-77-5

Specification

CAS No. 32102-77-5
Molecular Formula C17H20
Molecular Weight 224.34 g/mol
IUPAC Name 3-benzyl-1,2,4,5-tetramethylbenzene
Standard InChI InChI=1S/C17H20/c1-12-10-13(2)15(4)17(14(12)3)11-16-8-6-5-7-9-16/h5-10H,11H2,1-4H3
Standard InChI Key LNXSPUXTFURRHY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)CC2=CC=CC=C2)C)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

The molecular formula of 3-benzyl-1,2,4,5-tetramethylbenzene is C₁₇H₂₀, derived from the benzene ring (C₆H₆) with four methyl (-CH₃) groups and one benzyl (-CH₂C₆H₅) substituent. The IUPAC name reflects the substitution pattern: the methyl groups occupy the 1, 2, 4, and 5 positions, while the benzyl group is at position 3 (Figure 1).

Table 1: Comparative Structural Data for Tetramethylbenzene Derivatives

CompoundMolecular FormulaSubstituentsMolecular Weight (g/mol)
1,2,4,5-TetramethylbenzeneC₁₀H₁₄4 methyl groups134.22
3-(Chloromethyl)-1,2,4,5-tetramethylbenzeneC₁₁H₁₃Cl4 methyl + 1 chloromethyl182.69
3-Benzyl-1,2,4,5-tetramethylbenzeneC₁₇H₂₀4 methyl + 1 benzyl224.34 (calculated)

The benzyl group introduces significant steric bulk compared to smaller substituents like chloromethyl or ethyl groups, which may influence crystallization behavior and solubility .

Spectroscopic Characterization

While specific spectral data for 3-benzyl-1,2,4,5-tetramethylbenzene are unavailable, its NMR and IR profiles can be inferred from related compounds:

  • ¹H NMR: Expected signals include singlet(s) for aromatic protons (if any remain deshielded), multiplets for benzyl protons, and singlets for methyl groups. For example, durene exhibits a singlet at δ 2.28 ppm for its methyl groups .

  • ¹³C NMR: Aromatic carbons would appear between δ 125–140 ppm, methyl carbons near δ 20–25 ppm, and benzyl carbons (CH₂) around δ 35–40 ppm .

Synthesis and Manufacturing

Friedel-Crafts Benzylation of Durene

Durene+Benzyl ChlorideAlCl33-Benzyl-1,2,4,5-tetramethylbenzene+HCl\text{Durene} + \text{Benzyl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-Benzyl-1,2,4,5-tetramethylbenzene} + \text{HCl}

Substitution of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene

The chloromethyl derivative (CAS 7435-83-8) serves as a key intermediate. Nucleophilic substitution with a benzyl Grignard reagent (C₆H₅CH₂MgBr) could yield the target compound:

3-(ClCH₂)-durene+C₆H₅CH₂MgBr3-Benzyl-durene+MgBrCl\text{3-(ClCH₂)-durene} + \text{C₆H₅CH₂MgBr} \rightarrow \text{3-Benzyl-durene} + \text{MgBrCl}

This method mirrors the synthesis of ethyl derivatives, where 3-ethyl-1,2,4,5-tetramethylbenzene is produced via similar pathways .

Industrial-Scale Production Challenges

  • Steric Hindrance: The crowded benzene ring complicates electrophilic substitution, requiring elevated temperatures or high-pressure reactors.

  • Byproduct Formation: Competing reactions, such as polysubstitution or ring oxidation, may occur. Advanced catalysts (e.g., zeolites) could improve selectivity .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on durene’s properties (melting point: 78°C, boiling point: 196–197°C) , the benzyl derivative likely has:

  • Melting Point: ~90–110°C (higher due to increased molecular weight and π-π stacking).

  • Boiling Point: ~300–320°C (estimated using group contribution methods).

Table 2: Comparative Physical Properties

PropertyDurene 3-(Chloromethyl)-durene3-Benzyl-durene (Estimated)
Melting Point (°C)7870–7190–110
Boiling Point (°C)196–197143–144 (18 Torr)300–320
Density (g/cm³)0.8381.0021.05–1.10

Solubility and Reactivity

  • Solubility: Insoluble in water (like durene ); soluble in organic solvents (e.g., toluene, THF).

  • Reactivity:

    • Oxidation: Benzyl groups oxidize to benzoic acid derivatives under strong conditions (e.g., KMnO₄/H⁺).

    • Hydrogenation: Catalytic hydrogenation could reduce the benzyl group to a methylene bridge .

Applications and Industrial Relevance

Organic Synthesis Intermediate

The compound’s benzylic position is reactive toward:

  • Benzylation Reactions: Transferring the benzyl group to nucleophiles (e.g., alcohols, amines) to form protected intermediates.

  • Cross-Coupling: Suzuki-Miyaura reactions to construct biaryl systems for pharmaceuticals.

Polymer Chemistry

Incorporating 3-benzyl-durene into polymers could enhance thermal stability. For example, copolymerizing it with styrene might yield materials with high glass transition temperatures (Tg).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator